Dual Haspin/DYRK2 Inhibition Potency: LDN-192960 vs. CHR-6494
LDN-192960 exhibits balanced dual inhibition of Haspin and DYRK2, a profile distinct from the Haspin-selective inhibitor CHR-6494. In TR-FRET biochemical assays, LDN-192960 inhibits Haspin with an IC50 of 10 nM and DYRK2 with an IC50 of 48 nM [1]. In contrast, CHR-6494 potently inhibits Haspin (IC50 = 2 nM) but does not significantly inhibit DYRK2 . This difference makes LDN-192960 the preferred tool for experiments requiring simultaneous engagement of both kinases.
| Evidence Dimension | Haspin IC50 |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | CHR-6494: 2 nM |
| Quantified Difference | CHR-6494 is 5-fold more potent on Haspin |
| Conditions | TR-FRET biochemical assay |
Why This Matters
For researchers needing dual Haspin/DYRK2 inhibition, LDN-192960 provides a balanced potency profile not achievable with CHR-6494.
- [1] Cuny, G.D., Robin, M., Ulyanova, N.P., Patnaik, D., Pique, V., Casano, G., Liu, J.F., Lin, X., Xian, J., Glicksman, M.A., Stein, R.L., Higgins, J.M. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 3491-3494. View Source
